Lunasin Demonstrates 49% Reduction in Tumor Incidence vs. BBI's Null Effect in a Xenograft Breast Cancer Model
In a direct head-to-head comparison using a xenograft model of nude mice transplanted with human breast cancer MDA-MB-231 cells, lunasin (20 mg/kg, i.p.) decreased tumor incidence by 49% relative to the vehicle control group [1]. In stark contrast, intraperitoneal injection of Bowman-Birk Inhibitor (BBI) at an identical 20 mg/kg dose showed no effect on tumor incidence, indicating lunasin is the principal bioactive agent and BBI is functionally inert in this assay [1].
| Evidence Dimension | In Vivo Tumor Incidence Reduction |
|---|---|
| Target Compound Data | 49% decrease in tumor incidence at 20 mg/kg |
| Comparator Or Baseline | BBI (20 mg/kg) = No effect on tumor incidence |
| Quantified Difference | Lunasin reduces incidence by 49% vs. BBI's 0% effect |
| Conditions | Xenograft model, nude mice transplanted with human MDA-MB-231 breast cancer cells, intraperitoneal injection |
Why This Matters
This confirms that the anti-tumor activity in this widely used model is specific to lunasin and not a class effect shared by the co-occurring protease inhibitor BBI, making pure lunasin essential for oncology research.
- [1] Hsieh, C. C., Hernández-Ledesma, B., Jeong, H. J., Park, J. H., & de Lumen, B. O. (2010). Complementary roles in cancer prevention: protease inhibitor makes the cancer preventive peptide lunasin bioavailable. PLoS ONE, 5(1), e8890. View Source
